1-pentyl-1H-benzimidazole-2-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

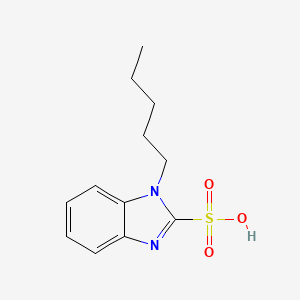

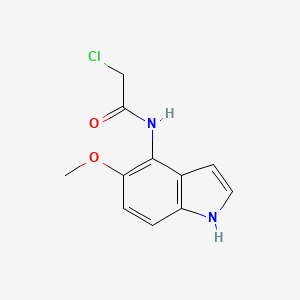

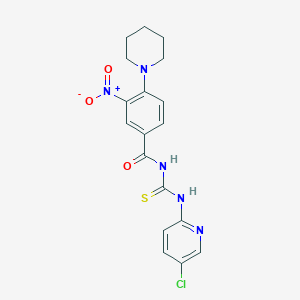

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .

Molecular Structure Analysis

The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis

1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

- Field : Agriculture

- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Method : These fungicides are typically applied to crops in a spray form .

- Results : They have been found to be highly effective in controlling a wide range of fungal diseases .

- Field : Medicine

- Application : Benzimidazole compounds exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Method : The specific methods of application would depend on the specific compound and the disease being treated. Typically, these compounds would be administered as part of a pharmaceutical formulation .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

- Field : Material Science

- Application : Polybenzimidazole (PBI) derivatives are used in the synthesis of solid electrolytes for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .

- Method : The specific methods of synthesis would depend on the specific PBI derivative and its intended application .

- Results : PBI derivatives have been found to be effective in a range of applications, from fuel cells to protective coatings .

Fungicides

Anticancer, Antibacterial, and Antiparasitic Effects

Polymer Synthesis

- Field : Medicine

- Application : Benzimidazole 2-Sulfonic Acid is used in the preparation of bis (benzimidazol-2-yl)amines with antitrichinellosis activity .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

- Field : Medicine

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

- Field : Medicine

- Application : Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

- Method : The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

Antitrichinellosis Activity

Glutamate Racemase Inhibitor

Potential Anticancer Agents

- Field : Chemistry

- Application : “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a versatile reactant used in the preparation of various chemical compounds .

- Method : The specific methods of application would depend on the specific compound being synthesized .

- Results : The results would depend on the specific compound being synthesized .

- Field : Medicine

- Application : Benzimidazole derivatives, including “1-pentyl-1H-benzimidazole-2-sulfonic acid”, have been intensively studied for their potential as a new generation of anticancer agents .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

- Field : Medicine

- Application : “1H-Benzimidazole-2-sulfonic acid” (BISA), which “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a part of, is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of “1H-benzimidazole-2-thiol” using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

Chemical Synthesis

Pharmaceutical Research

Antibacterial Drugs

properties

IUPAC Name |

1-pentylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLTXAOZHMNKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pentyl-1H-benzimidazole-2-sulfonic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)

![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)